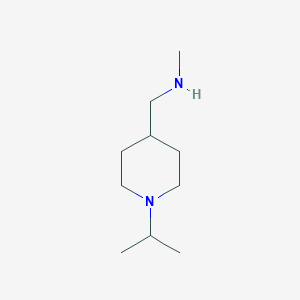

(1-Isopropyl-piperidin-4-ylmethyl)-methyl-amine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N-methyl-1-(1-propan-2-ylpiperidin-4-yl)methanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H22N2/c1-9(2)12-6-4-10(5-7-12)8-11-3/h9-11H,4-8H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFFLQCTXCLXCHH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1CCC(CC1)CNC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H22N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to (1-Isopropyl-piperidin-4-ylmethyl)-methyl-amine

Abstract

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of (1-Isopropyl-piperidin-4-ylmethyl)-methyl-amine. This disubstituted piperidine derivative is a compound of interest for researchers, scientists, and professionals in the field of drug development due to the prevalence of the piperidine scaffold in a wide array of pharmacologically active molecules. This document details its chemical identity, predicted physicochemical properties, and outlines a robust synthetic methodology. Furthermore, it explores the compound's chemical reactivity and discusses its potential as a building block in medicinal chemistry.

Chemical Identity and Structure

This compound is a heterocyclic organic compound featuring a piperidine ring N-substituted with an isopropyl group and a methylaminomethyl substituent at the 4-position.

-

IUPAC Name: N-methyl-1-(propan-2-yl)piperidin-4-yl)methanamine

-

Synonyms: this compound

-

CAS Number: 876716-04-0[1]

-

Molecular Formula: C₁₀H₂₂N₂[1]

-

Molecular Weight: 170.30 g/mol [1]

Structure:

Physicochemical Properties

Detailed experimental data on the physicochemical properties of this compound are not extensively available in the public domain. However, based on its chemical structure and data for analogous piperidine derivatives, the following properties can be predicted.

| Property | Predicted Value | Notes |

| Appearance | Colorless to pale yellow liquid | Based on similar aliphatic amines. |

| Boiling Point | Not available | |

| Melting Point | Not available | |

| Density | Not available | |

| Solubility | Soluble in water and common organic solvents | The presence of two amine functionalities suggests solubility in protic and polar aprecipitatedic solvents. |

| pKa | ~9.5 - 10.5 | Estimated for the secondary and tertiary amine groups. The exact values would require experimental determination. |

| LogP | ~1.5 - 2.5 | Calculated based on the structure, indicating moderate lipophilicity. |

Synthesis of this compound

The synthesis of this compound can be efficiently achieved through a reductive amination pathway. A plausible and robust method involves the reaction of 1-isopropyl-4-piperidone with methylamine in the presence of a suitable reducing agent.

Proposed Synthetic Pathway: Reductive Amination

This synthetic route is advantageous due to its typically high yields and operational simplicity.

Caption: Proposed synthesis of this compound via reductive amination.

Detailed Experimental Protocol

This protocol is a generalized procedure based on established methods for reductive amination of piperidones. Optimization of reaction conditions may be necessary to achieve the best results.

Materials and Reagents:

-

1-Isopropyl-4-piperidone

-

Methylamine (as a solution in a suitable solvent, e.g., THF or methanol)

-

Sodium triacetoxyborohydride (NaBH(OAc)₃)

-

Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) (anhydrous)

-

Acetic acid (glacial)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: To a solution of 1-isopropyl-4-piperidone (1.0 eq) in anhydrous dichloromethane (DCM), add methylamine (1.5 - 2.0 eq).

-

Imine Formation: Add a catalytic amount of glacial acetic acid (0.1 eq) to the mixture. Stir the reaction at room temperature for 1-2 hours to facilitate the formation of the intermediate imine.

-

Reduction: Cool the reaction mixture to 0 °C in an ice bath. Add sodium triacetoxyborohydride (1.5 eq) portion-wise, ensuring the temperature is maintained below 10 °C.

-

Reaction Progression: Allow the reaction mixture to warm to room temperature and continue stirring for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate until gas evolution ceases.

-

Extraction: Separate the organic layer. Extract the aqueous layer with dichloromethane (3 x 20 mL).

-

Purification: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. Filter the solution and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Final Purification: The crude this compound can be further purified by flash column chromatography on silica gel or by distillation under reduced pressure.

Chemical Reactivity

The chemical reactivity of this compound is dictated by the presence of a tertiary amine within the piperidine ring and a secondary amine in the side chain.

-

Basicity and Salt Formation: Both nitrogen atoms are basic and will react with acids to form the corresponding ammonium salts. This property is often utilized for purification and to improve the aqueous solubility of the compound.

-

N-Alkylation and N-Acylation of the Secondary Amine: The secondary amine in the side chain is a primary site for further functionalization. It can readily undergo N-alkylation with alkyl halides or N-acylation with acyl chlorides or anhydrides to introduce a variety of substituents.[2]

-

Oxidation: The tertiary amine of the piperidine ring can be oxidized to the corresponding N-oxide.

Caption: Potential chemical reactions of this compound.

Potential Applications in Drug Discovery

The piperidine moiety is a privileged scaffold in medicinal chemistry, appearing in a vast number of approved drugs and clinical candidates.[3] Its derivatives have shown a wide range of pharmacological activities, including but not limited to, CNS agents, antihistamines, and analgesics.[4]

The structural features of this compound, specifically the N-isopropyl group and the exocyclic methylaminomethyl side chain, provide opportunities for the synthesis of compound libraries for screening against various biological targets. The secondary amine serves as a versatile handle for introducing diverse chemical functionalities, allowing for the fine-tuning of physicochemical and pharmacological properties in the pursuit of novel therapeutic agents.[2] The N-isopropyl group can influence the compound's lipophilicity and metabolic stability.

Spectral Data (Predicted)

-

¹H NMR: The spectrum would be expected to show a doublet for the methyl groups of the isopropyl substituent, a multiplet for the isopropyl methine proton, and signals corresponding to the protons of the piperidine ring and the methylaminomethyl side chain.

-

¹³C NMR: The spectrum would display distinct signals for the ten carbon atoms in the molecule, including those of the isopropyl group, the piperidine ring, and the methylaminomethyl side chain.

-

Mass Spectrometry (MS): The electron ionization (EI) mass spectrum would likely show the molecular ion peak (M⁺) at m/z 170, along with characteristic fragmentation patterns resulting from the loss of alkyl groups.

-

Infrared (IR) Spectroscopy: The IR spectrum would be expected to show characteristic N-H stretching vibrations for the secondary amine, C-H stretching vibrations for the alkyl groups, and C-N stretching vibrations.

Safety and Handling

Detailed toxicological data for this compound are not available. As with all amine-containing compounds, it should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated fume hood. The compound is expected to be a skin and eye irritant and may be harmful if ingested or inhaled.

References

An In-depth Technical Guide to 1-(Propan-2-yl)piperidin-4-amine (CAS 127285-08-9): Properties and Applications in Drug Development

Introduction: The Strategic Value of the Piperidine Scaffold

In the landscape of modern medicinal chemistry, the piperidine ring stands as a privileged scaffold. Its prevalence in FDA-approved drugs is a testament to its favorable physicochemical properties, including aqueous solubility and metabolic stability, which are critical for developing effective therapeutics. Within this class of building blocks, 1-(Propan-2-yl)piperidin-4-amine (also known as 4-Amino-1-isopropylpiperidine), registered under CAS number 127285-08-9, has emerged as a particularly valuable intermediate. This technical guide provides an in-depth analysis of its chemical properties, synthetic utility, and strategic applications in the development of novel therapeutic agents, tailored for researchers and drug development professionals.

Section 1: Core Physicochemical and Spectroscopic Properties

A comprehensive understanding of a synthetic building block begins with its fundamental properties. These data are crucial for reaction design, purification, and quality control.

Physicochemical Data Summary

The key properties of 1-(Propan-2-yl)piperidin-4-amine are summarized below. This data informs solvent selection, reaction temperature, and potential formulation strategies for downstream products.

| Property | Value | Source(s) |

| CAS Number | 127285-08-9 | [1][] |

| Molecular Formula | C₈H₁₈N₂ | [1] |

| Molecular Weight | 142.24 g/mol | [1] |

| Appearance | Colorless to almost colorless clear liquid | [3] |

| Boiling Point | 173.2 ± 8.0 °C (at 760 Torr) | N/A |

| Density | 0.904 ± 0.06 g/cm³ | N/A |

| pKa (Predicted) | 10.51 ± 0.20 | N/A |

| LogP (Predicted) | 1.456 | N/A |

| Purity (Typical) | ≥98.0% (GC) |

Identification and Quality Control: Predicted NMR Spectral Data

In a drug development setting, unambiguous identification and purity assessment are paramount. While a publicly available, peer-reviewed spectrum is elusive, the ¹H and ¹³C NMR spectra can be reliably predicted based on established chemical shift principles for piperidine and isopropyl moieties. These predictions serve as a robust baseline for quality control upon receipt of the material.

Predicted ¹H NMR Spectrum (CDCl₃, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~ 2.85 - 2.95 | d (doublet) | 2H | H-2e, H-6e (axial) | Protons on carbons adjacent to the N-isopropyl group, deshielded. |

| ~ 2.65 - 2.75 | septet | 1H | H-7 (isopropyl CH) | Septet due to coupling with 6 protons of the two methyl groups. |

| ~ 2.55 - 2.65 | m (multiplet) | 1H | H-4 (methine) | Proton on the carbon bearing the primary amine. |

| ~ 2.05 - 2.15 | t (triplet) | 2H | H-2a, H-6a (equatorial) | Protons on carbons adjacent to the N-isopropyl group. |

| ~ 1.70 - 1.80 | d (doublet) | 2H | H-3e, H-5e (axial) | Axial protons on carbons adjacent to the C4-amine. |

| ~ 1.40 (broad s) | s (singlet) | 2H | -NH₂ | Primary amine protons, typically a broad singlet, exchangeable with D₂O. |

| ~ 1.25 - 1.35 | q (quartet) | 2H | H-3a, H-5a (equatorial) | Equatorial protons on carbons adjacent to the C4-amine. |

| ~ 1.05 | d (doublet) | 6H | H-8, H-9 (isopropyl CH₃) | Doublet due to coupling with the H-7 methine proton. |

Predicted ¹³C NMR Spectrum (CDCl₃, 100 MHz)

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~ 52.0 | C-7 (isopropyl CH) | Methine carbon of the isopropyl group. |

| ~ 50.5 | C-2, C-6 | Carbons adjacent to the N-isopropyl group. |

| ~ 49.0 | C-4 | Carbon bearing the primary amino group. |

| ~ 34.0 | C-3, C-5 | Carbons adjacent to the C-4 position. |

| ~ 18.5 | C-8, C-9 (isopropyl CH₃) | Equivalent methyl carbons of the isopropyl group. |

Section 2: Synthetic Applications in Drug Discovery

The true value of 1-(Propan-2-yl)piperidin-4-amine lies in its utility as a scaffold for building more complex, biologically active molecules. Its two nucleophilic nitrogen atoms—a secondary amine within the ring and a primary exocyclic amine—offer differential reactivity that can be exploited for selective functionalization.

Key Therapeutic Areas and Molecular Targets

This intermediate has been instrumental in the synthesis of compounds targeting a range of diseases:

-

Oncology: It serves as a core fragment in the synthesis of Pyruvate Dehydrogenase Kinase (PDK) inhibitors.[4][5][6] PDKs are critical enzymes in cancer metabolism, and their inhibition can disrupt the Warburg effect, a hallmark of many tumors.[4]

-

Infectious Diseases: The piperidine scaffold is used to generate novel antifungal agents that target the ergosterol biosynthesis pathway, a fungal-specific process essential for cell membrane integrity.

-

Endocrinology & Oncology: Derivatives have been developed as ligands for somatostatin receptors, which are implicated in the regulation of hormone secretion and are overexpressed in many neuroendocrine tumors.

Representative Synthetic Protocol: Synthesis of a PDK Inhibitor Precursor

The synthesis of the potent, pan-isoform PDK inhibitor VER-246608 provides a compelling case study for the application of 1-(Propan-2-yl)piperidin-4-amine.[5] The following protocol is a representative procedure for the key amine coupling step, based on standard reductive amination methodologies used to construct such molecules.

Reaction: Reductive amination between 4-((4-(isopropyl)benzyl)oxy)benzaldehyde and 1-(propan-2-yl)piperidin-4-amine.

-

Reactant Preparation: In a 100 mL round-bottom flask, dissolve 4-((4-(isopropyl)benzyl)oxy)benzaldehyde (1.0 eq, 2.54 g, 10 mmol) and 1-(propan-2-yl)piperidin-4-amine (1.1 eq, 1.56 g, 11 mmol) in 40 mL of anhydrous dichloromethane (DCM).

-

Imine Formation: Stir the mixture at room temperature (20-25 °C) under a nitrogen atmosphere for 2 hours. The progress of the imine formation can be monitored by Thin Layer Chromatography (TLC) or LC-MS.

-

Reduction: To the stirred solution, add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq, 3.18 g, 15 mmol) portion-wise over 15 minutes. Causality Note: NaBH(OAc)₃ is a mild and selective reducing agent, ideal for reductive aminations as it does not readily reduce the starting aldehyde, thus minimizing side reactions and maximizing the yield of the desired secondary amine.

-

Reaction Completion: Continue stirring the reaction mixture at room temperature for 12-18 hours, or until the starting materials are consumed as confirmed by TLC/LC-MS.

-

Work-up: Carefully quench the reaction by the slow addition of 30 mL of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir vigorously for 20 minutes.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice more with DCM (2 x 20 mL).

-

Purification (Initial): Combine the organic layers, wash with brine (30 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purification (Final): Purify the crude residue by flash column chromatography on silica gel, using a gradient elution system (e.g., 0-10% methanol in DCM with 0.5% triethylamine) to yield the pure secondary amine product.

Caption: Reductive amination workflow for synthesizing a key drug precursor.

Section 3: Pharmacological Context of Downstream Products

Understanding the mechanism of action of the final active pharmaceutical ingredients (APIs) derived from CAS 127285-08-9 provides critical context for its importance.

Case Study 1: Inhibition of Ergosterol Biosynthesis

Many antifungal drugs derived from 4-aminopiperidine scaffolds function by inhibiting key enzymes in the ergosterol biosynthesis pathway. This pathway is essential for fungal cell membrane integrity but is absent in mammals, who produce cholesterol instead, making it an excellent selective target.

Caption: Inhibition of late-stage enzymes in the ergosterol biosynthesis pathway.

Case Study 2: Modulation of Somatostatin Receptor Signaling

Somatostatin receptors (SSTRs) are G-protein coupled receptors (GPCRs) that, upon activation by somatostatin or synthetic ligands, trigger intracellular signaling cascades.[4] The primary pathway involves coupling to inhibitory G-proteins (Gi/o), which leads to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP), and downstream effects on hormone secretion and cell proliferation.

Caption: Canonical Gi/o-coupled signaling pathway for somatostatin receptors.

Conclusion

1-(Propan-2-yl)piperidin-4-amine (CAS 127285-08-9) is more than a simple chemical; it is a strategic tool in the armamentarium of the medicinal chemist. Its defined structure, predictable reactivity, and proven utility in the synthesis of high-value therapeutic candidates in oncology and infectious disease make it a cornerstone intermediate. This guide has provided the foundational knowledge, from physicochemical properties and analytical expectations to concrete synthetic applications and their pharmacological rationale. For researchers and drug development professionals, a thorough understanding of such key building blocks is essential for the efficient and innovative design of the next generation of medicines.

References

- 1. 1-(Propan-2-yl)piperidin-4-amine | C8H18N2 | CID 3163333 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chemimpex.com [chemimpex.com]

- 4. Specific inhibition by synthetic analogs of pyruvate reveals that the pyruvate dehydrogenase reaction is essential for metabolism and viability of glioblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. VER-246608, a novel pan-isoform ATP competitive inhibitor of pyruvate dehydrogenase kinase, disrupts Warburg metabolism and induces context-dependent cytostasis in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. oncotarget.com [oncotarget.com]

The Piperidinemethanamine Core: A Technical Guide to its Discovery, Synthesis, and Evolution in Drug Development

Abstract

The substituted piperidinemethanamine scaffold is a cornerstone in modern medicinal chemistry, serving as a privileged structural motif in a diverse array of therapeutic agents. This in-depth technical guide provides a comprehensive exploration of the discovery and historical evolution of this critical pharmacophore. We will delve into the foundational synthetic methodologies that enabled its initial creation and examine the subsequent advancements that have allowed for precise structural modifications. Through a detailed analysis of structure-activity relationships (SAR), this guide will illuminate the causal links between chemical architecture and biological function. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights and detailed experimental protocols to support ongoing innovation in the field.

Introduction: The Piperidine Ring and the Genesis of a Privileged Scaffold

The piperidine ring, a six-membered saturated heterocycle, has long been recognized for its significance in the realm of natural products and synthetic pharmaceuticals.[1][2] Its conformational flexibility, akin to cyclohexane, allows for the precise spatial orientation of substituents, a critical feature for molecular recognition by biological targets.[3] The history of piperidine chemistry dates back to 1850 when it was first isolated from piperine, the compound responsible for the pungency of black pepper.[3]

The introduction of a methylamine or substituted aminomethyl group onto the piperidine ring gives rise to the piperidinemethanamine class of compounds. This seemingly simple structural addition imbues the scaffold with a unique combination of properties: a basic nitrogen atom for potential ionic interactions, a flexible linker, and multiple points for further chemical diversification. These attributes have made substituted piperidinemethanamines a highly sought-after framework in the design of novel therapeutics.

Foundational Discoveries: The Mannich Reaction and the Dawn of Aminomethylation

The ability to controllably install an aminomethyl group onto a carbon atom adjacent to a carbonyl group was a pivotal moment in synthetic organic chemistry, and it laid the direct groundwork for the synthesis of a vast number of piperidine derivatives. This breakthrough came in 1912 with the work of German chemist Carl Mannich.[4][5] The reaction, which now bears his name, is a three-component condensation involving a non-enolizable aldehyde (often formaldehyde), a primary or secondary amine, and a compound with an active hydrogen.[5][6]

The Mannich reaction provides a direct and efficient route to β-amino carbonyl compounds, which are versatile intermediates for the synthesis of a wide range of more complex molecules, including substituted piperidinemethanamines.[5]

The Mannich Reaction: Mechanism and Significance

The mechanism of the Mannich reaction begins with the formation of an electrophilic iminium ion from the amine and formaldehyde. This is followed by the nucleophilic attack of the enol form of the active hydrogen-containing compound on the iminium ion, resulting in the formation of the β-amino carbonyl product, or "Mannich base."[6]

Caption: The generalized mechanism of the Mannich Reaction.

The Evolution of Synthetic Strategies

While the Mannich reaction provided the initial gateway to aminomethylated piperidines, the demand for greater structural diversity and stereochemical control has driven the development of more sophisticated synthetic methodologies.

Reductive Amination: A Versatile Approach

Reductive amination of piperidone derivatives has become a workhorse for the synthesis of N-substituted piperidinemethanamines. This two-step, one-pot process involves the reaction of a piperidone with an amine to form an intermediate imine or enamine, which is then reduced in situ to the desired amine.

Experimental Protocol: Synthesis of N-Methyl-1-(piperidin-4-yl)methanamine [7]

-

Reaction Setup: To a solution of N-Boc-4-piperidone (1 equivalent) in a suitable solvent (e.g., methanol, dichloromethane), add methylamine (1.2 equivalents).

-

Reduction: After stirring for a designated period, add a reducing agent such as sodium borohydride (NaBH₄) or sodium triacetoxyborohydride (NaBH(OAc)₃) portion-wise at a controlled temperature (e.g., 0 °C).

-

Workup: Quench the reaction with water and extract the product with an organic solvent. Purify the intermediate, tert-butyl 4-((methylamino)methyl)piperidine-1-carboxylate, using column chromatography.

-

Deprotection: Remove the Boc protecting group by treating the intermediate with an acid (e.g., trifluoroacetic acid or hydrochloric acid in an appropriate solvent).

-

Isolation: Neutralize the reaction mixture and extract the final product, N-methyl-1-(piperidin-4-yl)methanamine.

Multi-component Reactions (MCRs): Efficiency in Complexity

Inspired by the efficiency of the Mannich reaction, modern synthetic chemists have developed a variety of multi-component reactions that allow for the rapid assembly of complex piperidine scaffolds from simple starting materials. These reactions are highly atom-economical and can generate significant molecular diversity in a single step.

Caption: A simplified workflow for Multi-component Reaction synthesis.

Structure-Activity Relationships (SAR) and Therapeutic Applications

The true value of the substituted piperidinemethanamine core lies in its ability to be tailored for specific biological targets. The following table summarizes key SAR insights and therapeutic applications for this versatile scaffold.

| Substitution Pattern | Therapeutic Target/Application | Key SAR Insights |

| 4-(Aminomethyl)piperidine | CCR5 Antagonist (Anti-HIV) | The nature of the substituent on the aminomethyl nitrogen is critical for potency and selectivity.[4] |

| N-Aryl-N-((piperidin-4-yl)methyl)amides | Opioid Receptor Agonists/Antagonists | The aryl substituent and the nature of the amide linker significantly influence receptor subtype selectivity (μ, δ, κ). |

| N-Benzylpiperidinemethanamines | Sigma-1 Receptor Ligands (Neurological Disorders) | The substitution pattern on the benzyl ring and the piperidine nitrogen modulates affinity and functional activity. |

| Bis-piperidinemethanamines | Antimalarial Agents | The length and nature of the linker connecting the two piperidine rings are crucial for antimalarial activity. |

Conclusion and Future Directions

From its conceptual origins in the groundbreaking work of Carl Mannich to its current status as a privileged scaffold in drug discovery, the journey of the substituted piperidinemethanamine core is a testament to the power of synthetic innovation. The continued development of novel synthetic methodologies, particularly in the realm of asymmetric synthesis and multi-component reactions, will undoubtedly unlock new and even more complex chemical space. As our understanding of disease biology deepens, the ability to precisely modify the piperidinemethanamine scaffold will ensure its enduring relevance in the quest for novel and effective therapeutics.

References

- 1. experts.arizona.edu [experts.arizona.edu]

- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Piperidine - Wikipedia [en.wikipedia.org]

- 4. Carl Mannich - Wikipedia [en.wikipedia.org]

- 5. ijpsjournal.com [ijpsjournal.com]

- 6. Mannich reaction - Wikipedia [en.wikipedia.org]

- 7. benchchem.com [benchchem.com]

A Strategic Guide to the Pharmacological Profiling of (1-Isopropyl-piperidin-4-ylmethyl)-methyl-amine: A Novel Piperidine Derivative

Foreword: Unveiling the Potential of a Novel Piperidine Scaffold

The piperidine moiety is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a wide array of pharmaceuticals and natural alkaloids.[1][2] These six-membered nitrogen-containing heterocycles are integral to drugs targeting a broad spectrum of diseases, including cancer, diabetes, and various central nervous system (CNS) disorders.[2][3] The pharmacological diversity of piperidine derivatives stems from their ability to present substituents in a well-defined three-dimensional orientation, facilitating precise interactions with biological targets.[1] This guide outlines a comprehensive strategy for the pharmacological characterization of a novel compound, (1-Isopropyl-piperidin-4-ylmethyl)-methyl-amine, leveraging its structural features to explore its therapeutic potential, with a particular focus on CNS applications.

Our approach is rooted in a systematic, multi-tiered evaluation, commencing with foundational in silico and in vitro analyses, progressing to detailed mechanistic studies, and culminating in preliminary in vivo assessments. This document serves as a technical roadmap for researchers, scientists, and drug development professionals, providing not only detailed protocols but also the strategic rationale behind each experimental choice.

Initial Characterization and In Silico Assessment

Prior to embarking on extensive biological testing, a thorough in silico and physicochemical characterization is paramount. This initial phase provides critical insights into the compound's drug-like properties and potential biological targets, guiding the subsequent experimental design.

Physicochemical Properties

A summary of the basic physicochemical properties of this compound is presented below. These parameters are crucial for understanding its potential absorption, distribution, metabolism, and excretion (ADME) profile.

| Property | Value | Source |

| Molecular Formula | C10H22N2 | [4] |

| Molecular Weight | 170.30 g/mol | Calculated |

| CAS Number | Not available | [5] |

In Silico ADME/Tox Profiling

Computational models are invaluable for the early prediction of a compound's pharmacokinetic and toxicity profiles, helping to identify potential liabilities before significant resources are invested.[6][7] We will utilize established platforms such as SwissADME and pkCSM to generate these predictions.[8]

Experimental Protocol: In Silico ADME/Tox Prediction

-

Input: Obtain the SMILES (Simplified Molecular Input Line Entry System) string for this compound.

-

Platform 1: SwissADME:

-

Navigate to the SwissADME web server.

-

Input the SMILES string.

-

Execute the prediction.

-

Analyze the output for parameters such as lipophilicity (LogP), water solubility, pharmacokinetic properties (e.g., GI absorption, BBB permeability), drug-likeness (e.g., Lipinski's rule of five), and medicinal chemistry friendliness.

-

-

Platform 2: pkCSM:

-

Access the pkCSM web server.

-

Submit the SMILES string.

-

Run the prediction for a comprehensive ADME and toxicity profile.

-

Evaluate predicted parameters including absorption (e.g., Caco-2 permeability), distribution (e.g., volume of distribution), metabolism (e.g., CYP450 inhibition), excretion, and toxicity (e.g., AMES toxicity, hERG inhibition).[6]

-

Causality Behind Experimental Choice: This in silico-first approach is a cost-effective and rapid method to flag potential developmental hurdles.[9] For instance, poor predicted oral bioavailability might necessitate formulation strategies or alternative routes of administration, while a high risk of hERG inhibition would be a significant safety concern requiring early experimental validation.

In Vitro Pharmacological Evaluation: Target Identification and Functional Characterization

The structural similarity of this compound to known CNS-active agents suggests that G-protein coupled receptors (GPCRs) are a logical starting point for target identification.[10][11] GPCRs are a major class of drug targets, and many piperidine-containing compounds exhibit activity at these receptors.[12]

Broad Panel GPCR Screening

A broad-based screening against a panel of CNS-relevant GPCRs will provide an initial survey of the compound's biological activity. This is a crucial step in identifying potential on-target and off-target effects.[13]

Experimental Protocol: Radioligand Binding Assay

-

Objective: To determine the binding affinity of this compound for a diverse panel of GPCRs.

-

Materials:

-

Membrane preparations from cells expressing the target GPCRs.

-

Radiolabeled ligands specific for each target receptor.

-

This compound (test compound).

-

Assay buffers and scintillation fluid.

-

-

Procedure:

-

In a multi-well plate, combine the membrane preparation, a fixed concentration of the radiolabeled ligand, and varying concentrations of the test compound.

-

Incubate to allow for competitive binding.

-

Terminate the reaction by rapid filtration through a filter mat, which traps the membrane-bound radioligand.

-

Wash the filters to remove unbound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Calculate the percentage of specific binding inhibition at each concentration of the test compound.

-

Determine the IC50 (half-maximal inhibitory concentration) and subsequently the Ki (inhibition constant) using the Cheng-Prusoff equation.

-

Data Presentation: Hypothetical GPCR Binding Profile

| Target Receptor | Ligand Class | Ki (nM) |

| Dopamine D2 | Agonist/Antagonist | TBD |

| Serotonin 5-HT2A | Agonist/Antagonist | TBD |

| Muscarinic M1 | Agonist/Antagonist | TBD |

| Opioid Mu | Agonist/Antagonist | TBD |

| Adrenergic α2A | Agonist/Antagonist | TBD |

Functional Assays for Hit Validation

Once binding affinity is established, it is essential to determine the functional activity of the compound at the identified target(s).[13] Functional assays will clarify whether the compound acts as an agonist, antagonist, or allosteric modulator.[14]

Experimental Protocol: cAMP Assay for Gs/Gi-Coupled Receptors

-

Objective: To measure the effect of the test compound on cyclic AMP (cAMP) production in cells expressing a Gs or Gi-coupled receptor of interest.

-

Principle: Gs-coupled receptors stimulate adenylyl cyclase, increasing cAMP levels, while Gi-coupled receptors inhibit adenylyl cyclase, decreasing cAMP levels.

-

Procedure:

-

Plate cells expressing the target receptor in a multi-well format.

-

Pre-treat the cells with a phosphodiesterase inhibitor to prevent cAMP degradation.

-

For antagonist mode, add a known agonist at its EC50 concentration.

-

Add varying concentrations of the test compound.

-

Incubate to allow for receptor stimulation/inhibition.

-

Lyse the cells and measure intracellular cAMP levels using a competitive immunoassay (e.g., HTRF, ELISA).

-

Generate dose-response curves to determine the EC50 (for agonists) or IC50 (for antagonists).

-

Mandatory Visualization: GPCR Signaling Pathway

Caption: Generalized GPCR signaling cascade upon ligand binding.

In Vitro ADME and Safety Pharmacology

Early assessment of ADME properties and potential safety liabilities is critical for de-risking a compound's progression.[7][15]

Metabolic Stability

Experimental Protocol: Liver Microsomal Stability Assay

-

Objective: To determine the in vitro metabolic stability of the compound in the presence of liver microsomes.

-

Procedure:

-

Incubate the test compound at a fixed concentration with liver microsomes (human and rodent) and NADPH (as a cofactor).

-

Collect samples at various time points.

-

Quench the reaction with an organic solvent.

-

Analyze the concentration of the parent compound at each time point using LC-MS/MS.

-

Calculate the in vitro half-life (t1/2) and intrinsic clearance.

-

Cytochrome P450 (CYP) Inhibition

Experimental Protocol: CYP Inhibition Assay

-

Objective: To assess the potential of the compound to inhibit major CYP isoforms.

-

Procedure:

-

Incubate human liver microsomes with a specific probe substrate for each CYP isoform (e.g., phenacetin for CYP1A2, diclofenac for CYP2C9).

-

Add the test compound at various concentrations.

-

Initiate the reaction with NADPH.

-

Measure the formation of the metabolite of the probe substrate using LC-MS/MS.

-

Determine the IC50 of the test compound for each CYP isoform.

-

hERG Channel Blockade

Experimental Protocol: Automated Patch Clamp Assay

-

Objective: To evaluate the potential for inhibition of the hERG potassium channel, a key indicator of cardiotoxicity risk.

-

Procedure:

-

Use an automated patch-clamp system with cells stably expressing the hERG channel.

-

Apply the test compound at a range of concentrations.

-

Measure the hERG channel current in response to a specific voltage protocol.

-

Calculate the IC50 for hERG channel inhibition.

-

Mandatory Visualization: ADME-Tox Workflow

Caption: High-level workflow for in vitro ADME/Tox profiling.

Preliminary In Vivo Characterization

Should the in vitro data demonstrate a promising profile, the next logical step is to evaluate the compound's behavior in a living system.[10] These studies are essential for understanding its pharmacokinetics and observing its pharmacological effects in a more complex biological context.[16]

Pharmacokinetic (PK) Study

Experimental Protocol: Rodent PK Study

-

Objective: To determine the basic pharmacokinetic parameters of the compound in a rodent model (e.g., rat or mouse).

-

Procedure:

-

Administer the compound via intravenous (IV) and oral (PO) routes to different groups of animals.

-

Collect blood samples at predetermined time points.

-

Process the blood to obtain plasma.

-

Quantify the concentration of the compound in plasma using a validated LC-MS/MS method.

-

Calculate key PK parameters such as clearance, volume of distribution, half-life, and oral bioavailability.

-

In Vivo Target Engagement and Efficacy Models

Based on the in vitro target profile, appropriate in vivo models should be selected to assess target engagement and potential efficacy.[17][18] Given the likelihood of CNS activity, models for neurological or psychiatric conditions are relevant.[16][17]

Example Experimental Protocol: Rodent Model of Anxiety (Elevated Plus Maze)

-

Objective: To evaluate the anxiolytic potential of the compound.

-

Procedure:

-

Administer the test compound or vehicle to rodents.

-

After a specified pre-treatment time, place the animal in the center of an elevated plus maze, which consists of two open and two closed arms.

-

Record the animal's behavior for a set period (e.g., 5 minutes).

-

Measure parameters such as the time spent in the open arms and the number of entries into the open arms.

-

An increase in open arm exploration is indicative of an anxiolytic effect.

-

Mandatory Visualization: Drug Discovery and Development Funnel

Caption: The progressive stages of drug discovery and development.

Conclusion and Future Directions

This guide provides a structured and scientifically rigorous framework for the initial pharmacological profiling of this compound. The proposed workflow, from in silico prediction to in vivo validation, is designed to efficiently characterize its biological activity, identify its molecular target(s), and assess its potential as a therapeutic agent. The data generated from these studies will be instrumental in making informed decisions about the future development of this novel piperidine derivative.

References

- 1. mdpi.com [mdpi.com]

- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ijnrd.org [ijnrd.org]

- 4. exchemistry.com [exchemistry.com]

- 5. scbt.com [scbt.com]

- 6. In Silico ADME/Tox Profiling of Natural Products: A Focus on BIOFACQUIM - PMC [pmc.ncbi.nlm.nih.gov]

- 7. clinicalpub.com [clinicalpub.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. cellgs.com [cellgs.com]

- 10. journals.physiology.org [journals.physiology.org]

- 11. Advances in G Protein-Coupled Receptor High-throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 12. GPCR Screening & Profiling with Binding Assays - Creative Biogene [creative-biogene.com]

- 13. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Discover Bioactive Small Molecules for ADME/Tox [sigmaaldrich.com]

- 16. pharmaron.com [pharmaron.com]

- 17. medicilon.com [medicilon.com]

- 18. academic.oup.com [academic.oup.com]

An In-depth Technical Guide to the Structural Analogs and Derivatives of (1-Isopropyl-piperidin-4-ylmethyl)-methyl-amine: A Roadmap for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Piperidine Scaffold as a Privileged Structure in Medicinal Chemistry

The piperidine ring is a ubiquitous heterocyclic motif found in a vast number of natural products and synthetic pharmaceuticals, underscoring its significance as a "privileged scaffold" in drug discovery.[1][2][3] Its conformational flexibility and ability to present substituents in well-defined three-dimensional space allow for precise interactions with biological targets. Furthermore, the basic nitrogen atom of the piperidine ring is often crucial for modulating physicochemical properties such as solubility and for forming key salt-bridge interactions with receptors. Piperidine derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, analgesic, antiviral, and antipsychotic properties.[1][2][3][4]

This guide focuses on the systematic exploration of the chemical space around a specific piperidine-containing core structure: (1-Isopropyl-piperidin-4-ylmethyl)-methyl-amine . We will provide a comprehensive overview of the synthesis of this core molecule, strategies for the design and synthesis of its structural analogs and derivatives, detailed protocols for their characterization, and a proposed workflow for their biological evaluation.

Synthesis of the Core Molecule: this compound

The synthesis of the target core molecule can be efficiently achieved through a multi-step sequence starting from commercially available materials. A robust and scalable approach involves the reductive amination of a suitable piperidone precursor.

Proposed Synthetic Pathway

A plausible and efficient synthetic route is outlined below. This pathway utilizes common and well-documented reactions in medicinal chemistry.

References

In Silico Prediction of Bioactivity for (1-Isopropyl-piperidin-4-ylmethyl)-methyl-amine: A Technical Guide

Abstract

This technical guide provides a comprehensive in silico workflow for predicting the biological activity of the novel chemical entity, (1-Isopropyl-piperidin-4-ylmethyl)-methyl-amine. In the absence of pre-existing experimental data, this document serves as a procedural whitepaper detailing robust, field-proven methodologies for target identification, molecular docking, binding affinity estimation, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling. The framework herein is designed to empower researchers, scientists, and drug development professionals to rapidly assess the therapeutic potential and liabilities of novel small molecules, thereby prioritizing resources for subsequent experimental validation.

Introduction: The Imperative for Predictive Bioactivity

The early stages of drug discovery involve screening vast chemical libraries to identify lead compounds, a process that is traditionally resource-intensive and time-consuming.[1] The integration of computer-aided drug design (CADD) has revolutionized this paradigm, offering powerful tools to predict the biological and pharmacological properties of chemical compounds before their synthesis.[2][3] This in silico approach significantly accelerates the discovery pipeline by enabling the rational prioritization of candidates with the highest potential for efficacy and safety.[3]

This guide uses this compound as a case study to illustrate a multi-faceted computational strategy. The core principle is that a molecule's biological function is intrinsically linked to its three-dimensional structure and physicochemical properties.[2] By leveraging sophisticated algorithms and vast biological databases, we can decode this relationship to generate actionable hypotheses about a novel compound's bioactivity.

Foundational Analysis: Ligand Characterization

Before predicting interactions, the subject molecule must be thoroughly characterized. The first step is to obtain a standardized representation of the molecule.

-

Canonical SMILES: CNCC1CCN(CC1)C(C)C

-

Molecular Formula: C10H22N2

-

Molecular Weight: 170.30 g/mol

This information serves as the digital fingerprint for all subsequent analyses. The ligand's 3D structure is then generated and energy-minimized to achieve a stable, low-energy conformation, which is a critical prerequisite for accurate docking simulations.[4]

Target Identification: A Multi-pronged Strategy

Identifying the potential protein targets of a novel compound is a pivotal step. A robust approach employs multiple complementary methods to build a convergence of evidence.[5][6]

Ligand-Based Virtual Screening

This method operates on the principle of chemical similarity: structurally similar molecules often exhibit similar biological activities.[1]

-

2D/3D Similarity Searching: The structure of our query molecule is used to search chemical databases like PubChem and ChEMBL for known compounds with high structural similarity. The identified neighbors' known biological targets are then considered high-probability candidate targets for our molecule.[5]

-

Pharmacophore Modeling: A pharmacophore is an abstract arrangement of steric and electronic features necessary for molecular recognition at a receptor.[7][8] By analyzing a set of known active ligands for a specific target, a 3D pharmacophore model can be generated.[9] This model is then used as a 3D query to screen compound libraries, including our query molecule, to see if it matches the required features for binding.[8][10]

Structure-Based Virtual Screening (Reverse Docking)

In contrast to traditional docking where one ligand is screened against one target, reverse docking screens a single ligand against a large library of protein structures.[6] This powerful technique can identify potential on-target and off-target interactions, providing critical insights into a compound's efficacy and potential for side effects. The query molecule is systematically docked into the binding sites of hundreds or thousands of clinically relevant proteins, and the interactions are scored to rank the most likely targets.[5]

Molecular Docking Simulation: Predicting the Binding Interaction

Once a priority target is identified, molecular docking predicts the preferred orientation of the ligand when bound to the protein and estimates the strength of the interaction.[11][12] AutoDock Vina is a widely used, powerful, and freely available tool for this purpose.[13][14]

Experimental Protocol: Molecular Docking with AutoDock Vina

This protocol outlines the essential steps for performing a molecular docking experiment.

-

Receptor Preparation:

-

Obtain the 3D structure of the target protein from the Protein Data Bank (PDB), a repository containing thousands of macromolecular structures.[15][16][17][18]

-

Using molecular modeling software (e.g., AutoDockTools), remove water molecules and any co-crystallized ligands or ions not essential for binding.[4][19]

-

Add polar hydrogen atoms and assign partial charges (e.g., Kollman charges) to the protein atoms, which is crucial for calculating interaction energies.[19]

-

Save the prepared receptor in the required PDBQT file format.

-

-

Ligand Preparation:

-

Generate the 3D conformation of this compound from its SMILES string.

-

Assign rotatable bonds to allow for conformational flexibility during the docking process.

-

Save the prepared ligand in the PDBQT file format.

-

-

Grid Box Definition:

-

Running the Docking Simulation:

Visualization of the In Silico Workflow

The entire process, from molecule selection to final analysis, can be visualized as a logical workflow.

References

- 1. benchchem.com [benchchem.com]

- 2. neovarsity.org [neovarsity.org]

- 3. What is the significance of QSAR in drug design? [synapse.patsnap.com]

- 4. sites.ualberta.ca [sites.ualberta.ca]

- 5. Computational/in silico methods in drug target and lead prediction - PMC [pmc.ncbi.nlm.nih.gov]

- 6. In Silico Target Prediction - Creative Biolabs [creative-biolabs.com]

- 7. dovepress.com [dovepress.com]

- 8. tandfonline.com [tandfonline.com]

- 9. ijrpr.com [ijrpr.com]

- 10. Pharmacophore modeling in drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Molecular Docking Tutorial: A Step-by-Step Guide for Beginners — ChemCopilot: PLM + AI for Chemical Industry [chemcopilot.com]

- 12. In silico methods for drug-target interaction prediction - PMC [pmc.ncbi.nlm.nih.gov]

- 13. scribd.com [scribd.com]

- 14. AutoDock Vina: Molecular docking program — Autodock Vina 1.2.0 documentation [autodock-vina.readthedocs.io]

- 15. wwPDB: Worldwide Protein Data Bank [wwpdb.org]

- 16. rcsb.org [rcsb.org]

- 17. Protein Data Bank: Key to the Molecules of Life - NSF Impacts | NSF - U.S. National Science Foundation [nsf.gov]

- 18. Protein Data Bank - Wikipedia [en.wikipedia.org]

- 19. Step-by-Step Tutorial on Molecular Docking - Omics tutorials [omicstutorials.com]

- 20. chem.libretexts.org [chem.libretexts.org]

- 21. youtube.com [youtube.com]

The Evolving Landscape of N-Alkylated Piperidine Derivatives: A Technical Guide for Drug Discovery

Introduction: The Piperidine Scaffold as a Cornerstone of Modern Medicine

The piperidine ring, a six-membered nitrogen-containing heterocycle, stands as one of the most significant structural motifs in the realm of medicinal chemistry.[1][2] Its prevalence in a vast number of FDA-approved drugs and biologically active natural products underscores its importance as a "privileged scaffold."[1][3] The inherent structural features of the piperidine nucleus, including its three-dimensional nature and the ability of the nitrogen atom to act as a hydrogen bond acceptor or to be protonated at physiological pH, allow for versatile interactions with biological targets.[3]

The process of N-alkylation, the attachment of an alkyl group to the nitrogen atom of the piperidine ring, is a fundamental strategy in drug design to modulate the physicochemical and pharmacological properties of these derivatives.[4][5] This modification can significantly impact a molecule's lipophilicity, basicity, and conformational flexibility, thereby influencing its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its binding affinity and selectivity for a specific biological target.[3][6]

This in-depth technical guide aims to provide researchers, scientists, and drug development professionals with a comprehensive overview of N-alkylated piperidine derivatives. We will delve into the core synthetic methodologies, explore the diverse pharmacological landscape, and dissect the critical structure-activity relationships that govern the therapeutic potential of this important class of compounds.

Part 1: CORE DIRECTIVE - Synthetic Strategies for N-Alkylated Piperidines

The synthesis of N-alkylated piperidines can be broadly categorized into classical methods and modern, more advanced approaches. The choice of synthetic route often depends on the desired complexity of the final molecule, the availability of starting materials, and the required stereochemical control.

Classical N-Alkylation Methods

Reductive amination is a robust and widely employed method for the N-alkylation of piperidines. This reaction involves the condensation of a piperidine with an aldehyde or ketone to form an iminium ion intermediate, which is then reduced in situ to the corresponding N-alkylated piperidine.

Experimental Protocol: Reductive Amination of Piperidine with a Generic Aldehyde

Objective: To synthesize an N-alkylated piperidine derivative via reductive amination.

Materials:

-

Piperidine (1.0 eq)

-

Aldehyde (1.1 eq)

-

Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

-

Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) as solvent

-

Acetic acid (optional, as catalyst)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Rotary evaporator

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

To a solution of piperidine (1.0 eq) in DCM, add the aldehyde (1.1 eq).

-

If the reaction is sluggish, a catalytic amount of acetic acid can be added to facilitate iminium ion formation.

-

Stir the mixture at room temperature for 1-2 hours.

-

In a separate flask, prepare a slurry of sodium triacetoxyborohydride (1.5 eq) in DCM.

-

Slowly add the reducing agent slurry to the reaction mixture. The addition should be done in portions to control any potential exotherm.

-

Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

-

Separate the organic layer, and extract the aqueous layer with DCM (2x).

-

Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.

-

Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude N-alkylated piperidine.

-

Purify the crude product by column chromatography on silica gel if necessary.

Direct N-alkylation with alkyl halides is another fundamental approach. This SN2 reaction involves the nucleophilic attack of the piperidine nitrogen on an alkyl halide. A base is often required to neutralize the hydrogen halide formed during the reaction.

Experimental Protocol: Direct N-Alkylation of Piperidine with an Alkyl Bromide

Objective: To synthesize an N-alkylated piperidine derivative via direct alkylation.

Materials:

-

Piperidine (1.0 eq)

-

Alkyl bromide (1.1 eq)

-

Potassium carbonate (K₂CO₃) or N,N-Diisopropylethylamine (DIPEA) (1.5-2.0 eq)

-

Acetonitrile (ACN) or Dimethylformamide (DMF) as solvent

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

To a solution of piperidine (1.0 eq) in ACN, add the base (K₂CO₃ or DIPEA, 1.5-2.0 eq).

-

Add the alkyl bromide (1.1 eq) to the mixture.

-

Stir the reaction at room temperature or heat to 50-70°C, depending on the reactivity of the alkyl halide.[7]

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, filter off the solid base (if K₂CO₃ was used).

-

Concentrate the filtrate under reduced pressure.

-

If DMF was used as the solvent, partition the residue between ethyl acetate and water.

-

Separate the organic layer, wash with brine, and dry over anhydrous MgSO₄.

-

Filter and concentrate to obtain the crude product.

-

Purify by column chromatography if necessary.

Advanced Synthetic Approaches

Modern organic synthesis offers more sophisticated methods for constructing N-alkylated piperidines, often providing higher selectivity and functional group tolerance. These include transition metal-catalyzed reactions and multi-component reactions that allow for the rapid assembly of complex molecules.[1]

Comparative Analysis of Synthetic Methodologies

| Method | Advantages | Disadvantages |

| Reductive Amination | Wide substrate scope, mild reaction conditions, readily available reagents. | May require careful control of stoichiometry to avoid over-alkylation. |

| Direct Alkylation | Simple procedure, good for primary and some secondary alkyl halides. | Risk of quaternary ammonium salt formation, may require elevated temperatures.[7] |

| Transition Metal-Catalysis | High efficiency, excellent functional group tolerance. | Cost of catalysts, may require inert atmosphere. |

| Multi-component Reactions | High atom economy, rapid generation of molecular complexity. | Optimization can be challenging, substrate scope may be limited. |

Part 2: SCIENTIFIC INTEGRITY & LOGIC - The Pharmacological Landscape

N-alkylated piperidine derivatives exhibit a remarkable diversity of biological activities, making them a fertile ground for drug discovery across various therapeutic areas.[8][9]

Central Nervous System (CNS) Applications

The piperidine scaffold is a common feature in many CNS-active drugs. N-alkylation plays a crucial role in fine-tuning their properties to cross the blood-brain barrier and interact with specific neuronal targets.

-

Anti-Alzheimer's Agents: Certain N-substituted piperidine analogs have been investigated as potential treatments for Alzheimer's disease.[8] For instance, derivatives incorporating a nipecotic acid backbone linked to an N-benzylpiperidine moiety have shown promise as multi-target agents, exhibiting both acetylcholinesterase inhibition and antioxidant properties.[8]

-

Antipsychotics and Analgesics: The N-benzyl piperidine motif is a key structural component in a number of antipsychotic and analgesic drugs.[10] The nature of the alkyl group and substituents on the piperidine ring are critical for modulating receptor affinity and selectivity, for example, at dopamine and opioid receptors.[11]

Anticancer Activity

The antiproliferative properties of N-alkylated piperidines have been extensively studied. Their mechanisms of action are varied and include the inhibition of key cellular processes involved in cancer progression.

-

Structure-Activity Relationship: Studies have shown that the presence of a piperidine ring, often with specific substitutions, can lead to potent anticancer activity. For example, piperidine-substituted sulfonamides have demonstrated significant anticancer properties, with the position of methyl groups on the piperidine ring influencing their antitumor efficacy.[8]

Diverse Therapeutic Potential

Beyond the CNS and oncology, N-alkylated piperidines have shown utility in a range of other therapeutic indications:

-

CXCR4 Antagonists: N-alkyl piperazine and piperidine derivatives have been developed as potent antagonists of the CXCR4 receptor, a key target in inflammation and HIV entry.[12]

-

Antioxidant and Anti-inflammatory Properties: Many piperidine derivatives have demonstrated significant antioxidant and anti-inflammatory activities, highlighting their potential in treating diseases associated with oxidative stress and inflammation.[8][13]

-

Antimicrobial and Antiviral Activity: The piperidine scaffold is also found in compounds with antimicrobial and antiviral properties.[9][14]

Summary of Biological Activities

| Compound Class | Biological Target/Activity | Example(s) | Reference(s) |

| N-Benzylpiperidines | Anti-Alzheimer's (AChE inhibition, antioxidant) | N-benzyl-piperidine linked multipotent molecules | [8] |

| N-Alkyl Piperidines/Piperazines | CXCR4 Antagonism | N-propyl piperazine analogs | [12] |

| Piperidine-substituted Sulfonamides | Anticancer | - | [8] |

| N-Aryl-piperidines | Histamine H3 Receptor Agonism | - | [15] |

Part 3: VISUALIZATION & FORMATTING - Structure-Activity Relationships and Workflow Visualization

The biological activity of N-alkylated piperidine derivatives is intricately linked to their three-dimensional structure and the nature of their substituents. Understanding these structure-activity relationships (SAR) is paramount for rational drug design.

Key SAR Insights

-

The N-Alkyl Group: The size, shape, and lipophilicity of the N-alkyl substituent can dramatically influence potency and selectivity. For instance, in a series of farnesyltransferase inhibitors, the 3-pyridylmethyl group at the N-1 position was found to be crucial for activity.[16]

-

Piperidine Ring Substitution: The position and nature of substituents on the piperidine ring are critical for target engagement. In many cases, equatorial positioning of substituents is thermodynamically favored and leads to better biological activity.[16]

-

Stereochemistry: The stereochemistry of chiral centers within the piperidine ring can have a profound impact on biological activity, often with one enantiomer being significantly more potent than the other.

Visualizing a Synthetic Workflow

The following diagram illustrates a generalized workflow for the synthesis and initial biological screening of a library of N-alkylated piperidine derivatives.

Caption: A generalized workflow for the synthesis and screening of N-alkylated piperidine derivatives.

Illustrative Signaling Pathway

The diagram below depicts a simplified representation of a signaling pathway that can be modulated by N-alkylated piperidine derivatives, such as the inhibition of a receptor tyrosine kinase (RTK).

Caption: Inhibition of a receptor tyrosine kinase signaling pathway by an N-alkylated piperidine derivative.

Future Perspectives and Conclusion

The field of N-alkylated piperidine derivatives continues to be a dynamic and fruitful area of research in drug discovery. Emerging trends include the development of more efficient and stereoselective synthetic methods, the exploration of novel biological targets, and the application of computational approaches to guide the design of new analogs with improved potency and pharmacokinetic properties. The versatility of the piperidine scaffold, coupled with the fine-tuning capabilities offered by N-alkylation, ensures that this class of compounds will remain at the forefront of medicinal chemistry for years to come. The ongoing challenge and opportunity lie in the rational design of derivatives that not only exhibit high efficacy but also possess favorable safety profiles, ultimately leading to the development of new and improved therapies for a wide range of human diseases.

References

- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Selective endo-Cyclic α‑Functionalization of Saturated N‑Alkyl Piperidines - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. ajchem-a.com [ajchem-a.com]

- 9. ijnrd.org [ijnrd.org]

- 10. researchgate.net [researchgate.net]

- 11. benchchem.com [benchchem.com]

- 12. Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 13. scispace.com [scispace.com]

- 14. benchchem.com [benchchem.com]

- 15. Synthesis and structure-activity relationships of N-aryl-piperidine derivatives as potent (partial) agonists for human histamine H3 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. pubs.acs.org [pubs.acs.org]

Methodological & Application

synthesis of (1-Isopropyl-piperidin-4-ylmethyl)-methyl-amine from 4-aminomethylpiperidine

An Application Note for the Synthesis of (1-Isopropyl-piperidin-4-ylmethyl)-methyl-amine from 4-Aminomethylpiperidine

Abstract

This application note provides a comprehensive, two-step protocol for the synthesis of this compound, a valuable substituted piperidine scaffold for pharmaceutical research and drug development.[1][2] The synthetic strategy commences with commercially available 4-aminomethylpiperidine and employs a sequential double reductive amination methodology. This approach addresses the challenge of selective N-alkylation at two distinct amine centers within the starting material. The first step involves a regioselective N-isopropylation of the cyclic secondary amine, followed by a controlled N-methylation of the exocyclic primary amine. This guide is intended for researchers, chemists, and drug development professionals, offering detailed, step-by-step protocols, mechanistic insights, characterization data, and troubleshooting advice to ensure reproducible and efficient synthesis.

Introduction and Synthetic Strategy

Substituted piperidine moieties are ubiquitous structural motifs in a vast array of FDA-approved drugs and bioactive molecules, prized for their ability to confer favorable pharmacokinetic properties.[2][3] The target molecule, this compound, serves as a key building block for more complex pharmaceutical agents. The primary synthetic challenge lies in the selective alkylation of 4-aminomethylpiperidine, which possesses two nucleophilic nitrogen atoms: a secondary amine within the piperidine ring and a primary amine on the 4-methyl substituent.

Direct alkylation with alkyl halides is notoriously difficult to control and often results in a mixture of mono- and di-alkylated products at both nitrogen centers, including the formation of quaternary ammonium salts, leading to low yields and complex purification challenges.[4][5]

To overcome this, we present a robust strategy based on sequential reductive amination. This powerful and versatile method allows for the controlled formation of C-N bonds from a carbonyl compound and an amine via an imine intermediate.[6] Our strategy proceeds in two distinct stages:

-

Selective N-Isopropylation: The piperidine ring's secondary amine is selectively functionalized with an isopropyl group using acetone. The reaction's selectivity is driven by the generally higher nucleophilicity and steric accessibility of the cyclic secondary amine compared to the exocyclic primary amine under controlled reductive amination conditions.

-

Controlled N-Methylation: The resulting primary amine of the intermediate, 1-Isopropyl-piperidin-4-ylmethanamine, is then mono-methylated using formaldehyde in a second reductive amination step to yield the final product.

This sequence ensures high selectivity and provides a clean, efficient pathway to the desired disubstituted piperidine derivative.

Reaction Pathway and Mechanism

The overall two-step synthesis is depicted below. Both steps proceed via a reductive amination mechanism, which involves the initial formation of an iminium ion intermediate from the amine and a carbonyl compound (acetone or formaldehyde), followed by in-situ reduction with a hydride-based reducing agent.[6]

References

- 1. Piperidine - Wikipedia [en.wikipedia.org]

- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. researchgate.net [researchgate.net]

- 6. Reductive amination - Wikipedia [en.wikipedia.org]

Application Note: A Robust Protocol for the N-Isopropylation of Piperidines via Reductive Amination

Introduction: The Strategic Importance of N-Alkylated Piperidines

The piperidine ring is a privileged scaffold in modern medicinal chemistry, appearing in a vast array of pharmaceuticals and biologically active compounds. The functionalization of the piperidine nitrogen is a critical step in tuning the pharmacological properties of these molecules, including their potency, selectivity, and pharmacokinetic profile. Reductive amination stands out as one of the most powerful and widely utilized methods for C-N bond formation, prized for its operational simplicity, broad substrate scope, and high efficiency.[1][2][3] In the pharmaceutical industry, it is estimated that at least a quarter of all C-N bond-forming reactions rely on this versatile transformation.[2][4][5]

This application note provides a detailed, field-proven protocol for the N-isopropylation of piperidine derivatives using acetone as the carbonyl source and sodium triacetoxyborohydride (NaBH(OAc)₃), commonly known as STAB, as a mild and selective reducing agent. We will delve into the mechanistic underpinnings of the reaction, explain the rationale behind the choice of reagents and conditions, and offer a comprehensive, step-by-step guide from reaction setup to product purification and characterization.

Core Principle: The Mechanism of One-Pot Reductive Amination

The N-isopropylation of a piperidine with acetone is a classic example of a direct (or in-situ) reductive amination.[5][6] The entire transformation occurs in a single reaction vessel, proceeding through two key sequential steps:

-

Iminium Ion Formation: The secondary amine of the piperidine acts as a nucleophile, attacking the electrophilic carbonyl carbon of acetone. This is followed by dehydration to form a transient, highly electrophilic tertiary iminium ion. This step is often catalyzed by a weak acid.

-

Hydride Reduction: A selective hydride-donating reagent, in this case, STAB, reduces the iminium ion to yield the final N-isopropyl piperidine product.

The success of this one-pot procedure hinges on the choice of a reducing agent that is "just right"—reactive enough to reduce the iminium ion but not so powerful that it reduces the starting ketone (acetone).

Caption: Mechanism of N-Isopropylation via Reductive Amination.

Rationale for Reagent Selection: A Scientist's Perspective

The choice of reagents is paramount for a clean, high-yielding, and safe reaction.

-

Carbonyl Source (Acetone): Acetone is an ideal and cost-effective source for the isopropyl group. Its low boiling point simplifies removal after the reaction is complete.

-

Reducing Agent (Sodium Triacetoxyborohydride - STAB): STAB is the reagent of choice for modern reductive aminations for several compelling reasons:

-

Enhanced Selectivity: The three electron-withdrawing acetoxy groups on the boron atom moderate the hydride-donating ability of STAB compared to reagents like sodium borohydride (NaBH₄).[7][8] This makes it slow to react with ketones and aldehydes but highly effective at reducing the more electrophilic iminium ion intermediate.[8][9] This selectivity is crucial for a successful one-pot reaction, preventing the wasteful reduction of acetone to isopropanol.

-

Improved Safety Profile: Unlike its predecessor, sodium cyanoborohydride (NaBH₃CN), STAB does not release highly toxic hydrogen cyanide (HCN) gas, especially under the mildly acidic conditions that favor iminium ion formation.[5][10]

-

Compatibility: It performs reliably in common aprotic solvents and tolerates a wide range of functional groups, making it suitable for complex molecule synthesis.[8]

-

-

Solvent (Dichloromethane - DCM or 1,2-Dichloroethane - DCE): STAB is sensitive to water and incompatible with protic solvents like methanol.[5] Anhydrous aprotic solvents such as DCM or DCE are therefore preferred to ensure the stability and reactivity of the reducing agent.[5][8]

-

Acid Catalyst (Acetic Acid - Optional): While often not strictly necessary, a catalytic amount of acetic acid can accelerate the initial condensation and dehydration steps, promoting the formation of the iminium ion intermediate.[7][11]

Experimental Protocol: N-Isopropylation of Piperidine

This protocol describes a general procedure on a 10 mmol scale. It should be adapted based on the specific properties of the piperidine substrate.

Materials & Equipment

-

Reagents: Piperidine (or derivative), Acetone (ACS grade or higher), Sodium Triacetoxyborohydride (STAB, ≥95%), Dichloromethane (DCM, anhydrous), Saturated aqueous sodium bicarbonate (NaHCO₃), Brine, Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).

-

Equipment: Round-bottom flask, magnetic stirrer and stir bar, nitrogen or argon inlet, rubber septum, syringes, separatory funnel, rotary evaporator, glassware for chromatography.

Caption: General workflow for one-pot reductive amination.

Step-by-Step Procedure

-

Reaction Setup: To a dry round-bottom flask under a nitrogen atmosphere, add the piperidine substrate (10 mmol, 1.0 eq.). Dissolve it in anhydrous dichloromethane (DCM, ~50 mL).

-

Carbonyl Addition: Add acetone (15 mmol, 1.5 eq.) to the solution and stir for 5-10 minutes at room temperature.

-

Addition of Reducing Agent: Carefully add sodium triacetoxyborohydride (STAB) (15 mmol, 1.5 eq.) to the stirred solution in several portions over 5 minutes. Note: The addition may be slightly exothermic.

-

Reaction: Allow the reaction to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting piperidine is consumed (typically 2-16 hours).

-

Work-up: Once the reaction is complete, carefully quench by the slow addition of saturated aqueous sodium bicarbonate solution (~30 mL). Stir the biphasic mixture vigorously for 30 minutes to ensure any remaining STAB is fully decomposed.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous phase twice more with DCM (~20 mL each).

-

Purification: Combine the organic layers, wash with brine (~30 mL), and dry over anhydrous sodium sulfate or magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Final Purification: The resulting crude product can be purified by flash column chromatography on silica gel if necessary to yield the pure N-isopropyl piperidine derivative.[12]

Data Summary and Characterization

The following table provides a summary of typical reaction parameters.

| Parameter | Value/Condition | Rationale |

| Piperidine | 1.0 eq. | Limiting reagent. |

| Acetone | 1.5 - 2.0 eq. | Using a slight excess drives the iminium formation equilibrium. |

| STAB | 1.2 - 1.5 eq. | An excess ensures complete reduction of the iminium intermediate. |

| Solvent | Anhydrous DCM/DCE | Aprotic solvent required for STAB stability.[5] |

| Temperature | Room Temperature | Sufficient for most substrates; reaction is typically efficient without heating. |

| Time | 2 - 16 hours | Substrate dependent; monitor for completion. |

| Typical Yield | 80 - 98% | The reaction is generally high-yielding. |

Product Characterization: The identity and purity of the final N-isopropyl piperidine should be confirmed using standard analytical techniques:

-

¹H and ¹³C NMR: To confirm the presence of the isopropyl group and the overall structure.

-

Mass Spectrometry (MS): To verify the molecular weight of the product.

-

FT-IR Spectroscopy: To observe the disappearance of the N-H stretch (if present in the starting material).

Troubleshooting Guide

| Problem | Potential Cause(s) | Suggested Solution(s) |

| Low or No Reaction | 1. Inactive STAB (degraded by moisture).2. Wet solvent or reagents. | 1. Use a fresh bottle of STAB or purchase from a reliable supplier.2. Ensure all glassware is oven-dried and use freshly distilled anhydrous solvent. |

| Reaction Stalls | 1. Insufficient STAB.2. Sterically hindered substrate. | 1. Add an additional portion of STAB (0.3-0.5 eq.) and continue monitoring.2. For difficult substrates, consider gentle heating (e.g., 40 °C) or a longer reaction time. |

| Side Product Formation | 1. Impure starting materials.2. Reaction pH is too acidic, leading to ketone reduction. | 1. Purify starting materials before the reaction.2. Avoid adding a strong acid. If an acid catalyst is used, ensure it is weak (e.g., acetic acid) and catalytic. |

Safety Precautions

-

Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate chemical-resistant gloves.

-

Engineering Controls: All operations should be conducted inside a certified chemical fume hood.

-

Reagent Handling:

-

Dichloromethane (DCM): Is a volatile and suspected carcinogen. Avoid inhalation and skin contact.

-

Sodium Triacetoxyborohydride (STAB): Reacts with water to release hydrogen gas, which is flammable. It is also an irritant. Handle in a dry, inert atmosphere and avoid contact with water or protic solvents during the reaction. Quench carefully and slowly.

-